Antiproliferative Potency: Derivative of N-(3,4,5-Trimethoxyphenyl)guanidine vs. Structural Analogs in MGC-803 Gastric Cancer Cells
A derivative of N-(3,4,5-Trimethoxyphenyl)guanidine exhibited potent antiproliferative activity against MGC-803 gastric cancer cells with an IC50 value of 0.45 μM, inducing G2/M phase arrest and apoptosis . This potency is significantly higher than that observed for many other 3,4,5-trimethoxyphenyl-containing compounds lacking the specific guanidine linkage, which often show IC50 values in the micromolar range (e.g., >10 μM) in similar assays [1]. The data suggest that the specific conjugation of the trimethoxyphenyl group to a guanidine core in this scaffold is a key determinant of enhanced cytotoxicity.
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | IC50 = 0.45 μM (derivative of N-(3,4,5-Trimethoxyphenyl)guanidine) |
| Comparator Or Baseline | Other 3,4,5-trimethoxyphenyl derivatives (e.g., chalcones, pyrrolidones): IC50 typically >10 μM in similar assays |
| Quantified Difference | Approximately 20-fold lower IC50, indicating significantly higher potency |
| Conditions | MGC-803 gastric cancer cell line; cell viability assay (unspecified duration) |
Why This Matters
This high potency in a gastric cancer model makes this compound a more attractive lead scaffold for targeted anticancer drug discovery compared to less potent trimethoxyphenyl analogs.
- [1] Ibrahim, T. S., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Pharmaceuticals, 14(11), 1145. View Source
